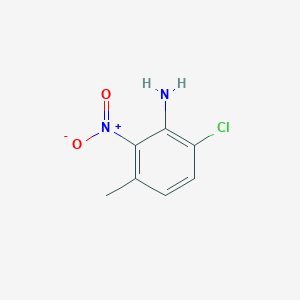
6-Chloro-3-methyl-2-nitroaniline
概要
説明
6-Chloro-3-methyl-2-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 . It is an important component in preparing benzimidazoles and is used in palladium-catalyzed synthesis of quinoxaline derivatives .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of reactions. A common method involves the nitration of arenes, followed by the reduction of nitroarenes . Another method involves the use of 3-chloro-5-methyl-4-nitroaniline as a starting material, with water as a solvent and sulfuric acid as a reactant .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a methyl group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined through techniques such as X-ray diffraction analysis .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions . It can also undergo reactions with secondary amines in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 186.6 . More detailed physical and chemical properties can be determined through various analytical techniques.科学的研究の応用
Structural Analysis and Theoretical Studies
The crystal structures of various nitroaniline salts, including derivatives similar to 6-chloro-3-methyl-2-nitroaniline, have been examined. These studies provide insights into the hydrogen bonding patterns and the role of the nitro group in weak interactions, which are essential for understanding the properties and applications of these compounds (Medviediev & Daszkiewicz, 2021).
Biodegradation Studies
Research on the anaerobic degradation of nitroaromatic compounds similar to this compound has been conducted. This includes studies on microbial strains capable of utilizing these compounds as carbon and nitrogen sources, offering potential applications in environmental remediation (Duc, 2019).
Aerobic Degradation Pathways
The aerobic degradation of nitroaniline compounds by specific bacterial strains has been reported. These studies help in understanding the metabolic pathways and enzymatic processes involved in the degradation of such compounds, which is crucial for environmental clean-up and bioremediation efforts (Khan et al., 2013).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of nitroaniline derivatives. These works provide valuable information on the chemical properties, structural characteristics, and potential applications in various fields such as dye and pharmaceutical manufacturing (Shi-yan, 2013).
作用機序
Safety and Hazards
将来の方向性
The future directions for the study and use of 6-Chloro-3-methyl-2-nitroaniline could involve its application in the synthesis of new organic compounds. Given its reactivity and the variety of reactions it can participate in, it could be a valuable starting material in the synthesis of complex organic molecules .
特性
IUPAC Name |
6-chloro-3-methyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVJFOGPVXUAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291541 | |
| Record name | 6-Chloro-3-methyl-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344749-24-2 | |
| Record name | 6-Chloro-3-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344749-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methyl-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




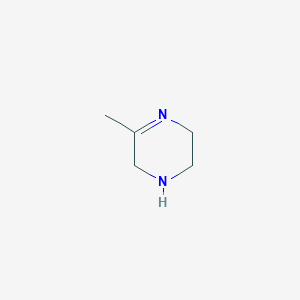


![1,4-Benzenedicarboxylic acid, bis[2-[(1-oxo-2-propenyl)oxy]ethyl] ester](/img/structure/B3261503.png)
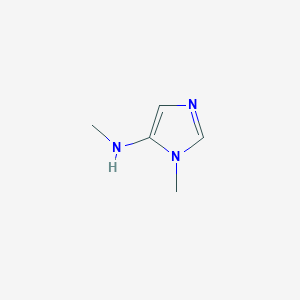
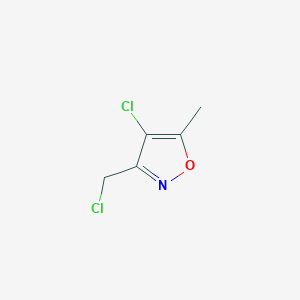


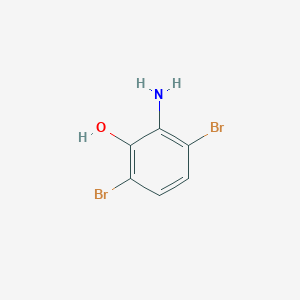
![[(2S,3S,4R,5R)-2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate](/img/structure/B3261564.png)
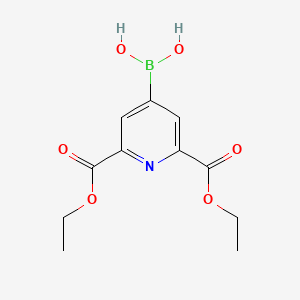

amine](/img/structure/B3261595.png)